molecular formula C13H20Cl2N2 B1375559 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 920531-62-0

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1375559
CAS No.: 920531-62-0
M. Wt: 275.21 g/mol
InChI Key: TXELOTKRWQCVNB-UHFFFAOYSA-N
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Description

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C13H18N2·2HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro structure. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where reagents such as sodium hydride and alkyl halides are used to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Fully reduced forms with saturated carbon-nitrogen bonds.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Benzylpyrrole: A simpler analog with a similar benzyl group but lacking the octahydro structure.

    Octahydropyrrolo[3,4-c]pyrrole: A related compound without the benzyl substitution.

    Pyrrole: The parent compound with a basic five-membered ring structure.

Uniqueness: 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its combination of a benzyl group and an octahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15;;/h1-5,12-14H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELOTKRWQCVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738434
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920531-62-0
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 3
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 4
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 5
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 6
2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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